Divin

説明

Novel inhibitor of bacterial divisome assembly; High Quality Biochemicals for Research Uses

生物活性

Divin is a small molecule that has garnered attention for its unique bacteriostatic properties, particularly its ability to inhibit bacterial cell division. This article delves into the biological activity of this compound, highlighting its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

This compound operates by disrupting the assembly of proteins at the site of cell septation, which is critical for bacterial division. Unlike traditional inhibitors that target FtsZ, a key protein in bacterial cytokinesis, this compound affects the localization and function of late-stage division proteins such as FtsQ, FtsL, FtsW, and FtsB. This results in mislocalization at the divisome, effectively halting bacterial proliferation without directly inhibiting FtsZ itself .

Structure-Activity Relationship (SAR)

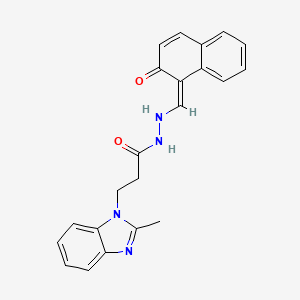

The SAR studies conducted on this compound reveal that its biological activity is heavily reliant on specific structural components. The 2-hydroxynaphthalenyl hydrazide moiety is essential for its activity, while modifications to the benzimidazole ring can enhance potency. For instance, certain substitutions have shown to improve solubility and reduce minimum inhibitory concentrations (MIC) against various bacterial strains .

Synthesis and Potency

Research has demonstrated a synthetic route to this compound and its analogues that yields compounds with significantly improved solubility (up to 10-fold) and enhanced potency (up to 4-fold). These modifications allow for better characterization of this compound's effects and facilitate the isolation of drug-resistant mutants for further study .

Case Studies

A notable study involving this compound analogues was conducted on Escherichia coli BW25113 Δ tolC cells. The results indicated that certain structural modifications led to substantial improvements in both solubility and biological activity. For example, the dichloro analogue exhibited a MIC that was two-fold lower than that of this compound itself against E. coli strains .

Data Tables

The following table summarizes key findings from SAR studies on this compound:

| Analogue | Modification | MIC (μg/mL) | Solubility (M8 Media) |

|---|---|---|---|

| This compound | - | 32 | Low |

| 11j | Dichloro substitution | 16 | Improved |

| 5e | C-4 position hydroxyl change | 64 | Reduced |

| 11c | Hydroxyl group addition | 32 | Improved |

科学的研究の応用

Divin is a small molecule that inhibits bacterial cell division by disrupting protein assembly at the cell septation site . It is a bacteriostatic agent, meaning it inhibits bacterial growth without necessarily killing the bacteria . Research has explored this compound's potential as an antimicrobial agent and chemical probe for studying bacterial division .

Antimicrobial Agent Development

This compound's unique mechanism of action, which differs from other known inhibitors of bacterial cell division, makes it a potential therapeutic agent for combating multidrug-resistant pathogens .

- Structure-Activity Relationship (SAR) Studies SAR studies of this compound have led to the development of analogs with improved solubility and potency . These studies have identified key structural features of this compound that are essential for its activity, such as the 2-hydroxynaphthalenyl hydrazide portion . Modifications to the benzimidazole ring can also increase its potency .

- Mechanism of Action this compound inhibits peptidoglycan insertion at the septum, blocking the late stages of bacterial cell division and causing the mother and daughter cells to remain fused . Unlike other molecules that bind to FtsZ, this compound inhibits the assembly of the functional divisome without directly affecting FtsZ .

- Phenotypic Effects this compound and its active analogs have the same phenotypic effect on cells, arresting cell division after the initiation of midcell constriction .

Chemical Probe for Studying Bacterial Division

This compound's interaction with the bacterial divisome makes it a valuable tool for studying the dynamics of bacterial division .

- Divisome Assembly this compound disrupts the spatial and temporal localization of late-stage division proteins (FtsQ, FtsL, FtsW, and FtsB) at the divisome .

- Target Identification SAR studies and the development of this compound analogs with enhanced solubility are aimed at identifying the molecular target of this compound . These analogs can be used to isolate drug-resistant mutants and synthesize photoaffinity probes for target identification .

Solubility of this compound Analogues

Structural modifications have been made to improve the solubility of this compound without affecting its activity . The solubility of this compound analogs in M8 media (with 2% DMSO) has been determined using a light scattering assay .

Table 2. Solubility of Active this compound Analogues in M8 Media (with 2% DMSO); Solubility is Expressed as μM

| compd | solubility | compd | solubility |

|---|---|---|---|

| 1 | 20 | 11f | 30 |

| 8a | 20 | 11g | 10 |

| 8b | 120 | 11h | 90 |

| 11a | 30 | 11i | 20 |

| 11c | 210 | 11j | 90 |

| 11e | 90 |

特性

IUPAC Name |

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-15-24-19-8-4-5-9-20(19)26(15)13-12-22(28)25-23-14-18-17-7-3-2-6-16(17)10-11-21(18)27/h2-11,14,27H,12-13H2,1H3,(H,25,28)/b23-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPYTFSYTUAGFR-OEAKJJBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2N1CCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。